1,6-Dihydrocarvone (CAS 7764-50-3) is a saturated monoterpene ketone derived from the selective catalytic hydrogenation of carvone. In industrial and laboratory procurement, it is highly valued as a high-purity (>96% GC) chiral building block and stable aroma chemical[1]. Unlike its unsaturated precursors, 1,6-dihydrocarvone offers exceptional oxidative stability, low chemical reactivity towards nucleophiles, and a distinct woody-minty olfactory profile, making it a critical material for long-lasting formulations and complex stereoselective syntheses .
Buyers may be tempted to substitute 1,6-dihydrocarvone with the more abundant and cost-effective carvone; however, this substitution critically fails in both formulation and synthesis contexts [1]. Carvone contains an endocyclic alpha,beta-unsaturated ketone system that makes it highly susceptible to rapid oxidation, photolysis, and unwanted Michael addition reactions with nucleophiles [2]. In chemical manufacturing, using carvone directly for the synthesis of complex sesquiterpenes leads to complex mixtures and poor yields, whereas 1,6-dihydrocarvone's saturated ring allows for highly controlled, stereoselective annulations without the need for preliminary, yield-reducing reduction steps [3].
Comparative environmental and stability studies demonstrate that carvone is highly susceptible to photolysis, converting up to 85% into carvone camphor under standard light exposure, alongside rapid oxidative degradation in aqueous and soil matrices [1]. In contrast, 1,6-dihydrocarvone maintains exceptional structural integrity under identical accelerated conditions due to the absence of the conjugated double bond[2]. This resistance to photolytic and oxidative breakdown ensures that dihydrocarvone-based products retain their chemical and organoleptic properties significantly longer than those relying on unsaturated monoterpenes.
| Evidence Dimension | Photolytic and oxidative degradation rate |
| Target Compound Data | 1,6-Dihydrocarvone (Maintains >96% structural stability under accelerated light/oxidation conditions) |
| Comparator Or Baseline | Carvone (Up to 85% conversion to carvone camphor and other degradation products) |
| Quantified Difference | >80% reduction in photolytic degradation and enhanced oxidative shelf-life |
| Conditions | Aqueous solutions and soil matrices under xenon/mercury light irradiation and accelerated storage |
Procurement of dihydrocarvone eliminates the need for heavy antioxidant stabilization in commercial formulations, extending product shelf-life and reducing formulation complexity.
1,6-Dihydrocarvone serves as a high-yield chiral synthon for the total synthesis of complex eudesmane and guaiane sesquiterpenes, such as lucinone and glutinone [1]. Unlike carvone, which requires preliminary reduction steps that compromise overall yield, dihydrocarvone directly undergoes highly stereoselective Robinson annulations and Michael additions. This direct pathway achieves diastereomeric excesses of >95% and supports overall multi-step synthesis yields of up to 24% for highly oxygenated pharmaceutical targets [2].
| Evidence Dimension | Diastereomeric excess (de) and multi-step synthetic yield |
| Target Compound Data | 1,6-Dihydrocarvone (>95% de in Michael adducts; 24% overall yield in 3-Oxo-11,12,13-trihydroxyeudesm-4-ene synthesis) |
| Comparator Or Baseline | Carvone (Requires additional reduction steps; direct use yields complex mixtures and low yields) |
| Quantified Difference | Eliminates 1-2 synthetic steps while securing >95% stereoselectivity |
| Conditions | Asymmetric Michael addition and Robinson annulation in organic synthesis workflows |
Streamlines pharmaceutical and fine chemical manufacturing by providing a reliable, ready-to-use chiral starting material, significantly reducing downstream purification costs.
Carvone is a recognized contact allergen, primarily due to its alpha,beta-unsaturated ketone acting as a Michael acceptor with skin proteins, triggering significant erythema responses in dermatological assays [1]. 1,6-Dihydrocarvone, lacking this reactive conjugated system, shows no eliciting allergic effect even at high concentrations (e.g., 6.63 × 10^-5 mol/g). Furthermore, clinical studies have demonstrated that dihydrocarvone can actively inhibit the sensitizing capacity of carvone when the two are mixed, acting as a potent quencher [2].
| Evidence Dimension | Contact sensitization (erythema response rate) |
| Target Compound Data | 1,6-Dihydrocarvone (0% positive allergic reaction at 6.63 × 10^-5 mol/g) |
| Comparator Or Baseline | Carvone (Significant positive erythema response at 3.33 × 10^-5 mol/g) |
| Quantified Difference | Complete elimination of eliciting allergic effect and active quenching of carvone allergy |
| Conditions | Guinea pig sensitization assay and human patch testing |
Essential for cosmetic and dermatological procurement, allowing the inclusion of minty/herbal organoleptic profiles without triggering regulatory or safety concerns regarding allergens.
Directly leveraging its >95% stereoselectivity in Michael additions[1], 1,6-dihydrocarvone is the preferred starting material for synthesizing antimalarial dispiro-1,2,4,5-tetraoxanes, lucinone, and biologically active eudesmanolides. It is the right choice when eliminating the yield-reducing pre-reduction steps required by carvone is necessary.
Because it completely eliminates the Michael-acceptor-driven contact sensitization associated with unsaturated monoterpenes [2], dihydrocarvone is the optimal choice for premium perfumes, lotions, and soaps requiring a stable woody-minty profile without regulatory allergen warnings.
Capitalizing on its exceptional photolytic and oxidative stability [3], dihydrocarvone is highly effective in the formulation of biopesticides and insect repellents (e.g., against the rice weevil, Sitophilus oryzae), where environmental persistence and low phytotoxicity are critical for field performance.